N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2.ClH/c1-14-10-11-16(28-4)18-19(14)29-21(22-18)24(13-12-23(2)3)20(25)15-8-6-7-9-17(15)30(5,26)27;/h6-11H,12-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYRTNFVDFNHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a synthetic compound with significant potential in pharmacological applications. This article reviews its biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1216442-53-3 |
| Molecular Formula | C21H26ClN3O3S |
| Molecular Weight | 436.0 g/mol |
Antitumor Activity
Research indicates that this compound exhibits antitumor effects. The benzo[d]thiazole moiety is associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a role in tumor progression and inflammation.
Case Study : A study demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.1 to 0.5 µM against various cancer cell lines, indicating strong antitumor potential .
Anti-inflammatory Activity
The compound has been shown to possess anti-inflammatory properties through selective inhibition of COX-II enzymes. This activity is crucial for managing conditions related to chronic inflammation.
In vivo studies have demonstrated a significant reduction in inflammatory markers when treated with this compound, supporting its potential use in therapeutic applications for inflammatory diseases.
Antimicrobial Activity
Preliminary evaluations suggest that the compound exhibits antimicrobial activity against various pathogens. The presence of the methylsulfonyl group enhances its interaction with microbial targets.
Research Findings : In vitro tests indicated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain strains .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : The compound selectively inhibits COX-II, reducing prostaglandin synthesis involved in inflammation and pain.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The structural components allow for interaction with bacterial cell walls and metabolic pathways.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of cancer research. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This has been demonstrated in several studies where related thiazole derivatives showed selective cytotoxicity against tumor cells while sparing non-tumor cells .
- Case Study : A notable study evaluated the anticancer potential of a series of thiazole derivatives, including those similar to N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride. The results showed that certain derivatives had IC50 values in the range of 6–7 μM against HeLa cancer cells, indicating strong anticancer activity .
Antimicrobial Properties
Another significant application is the antimicrobial activity exhibited by this compound and its analogs.
- Biological Activity : Research has shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics .
- In Vitro Studies : In vitro assays have demonstrated dose-dependent reductions in bacterial viability when exposed to related compounds, supporting the hypothesis that this compound could be effective against bacterial infections .
Potential Neurological Applications
The compound's structure suggests potential implications in neurological research, particularly concerning neuroprotective effects.
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies indicate that compounds with similar functional groups may interact with GPCRs, which play crucial roles in neurotransmission and neuroprotection. This opens avenues for exploring the compound's effects on neurodegenerative diseases.
The promising biological activities of this compound warrant further investigation into its pharmacological profiles.
- Clinical Trials : Future research could focus on clinical trials to evaluate its efficacy and safety in humans, particularly for cancer treatment and antimicrobial applications.
- Mechanistic Studies : Detailed mechanistic studies are necessary to understand how this compound interacts at the molecular level within biological systems, which could lead to the development of more effective therapeutic agents.
Preparation Methods
Cyclocondensation of Ortho-Substituted Anilines
The benzothiazole core is synthesized via a one-pot cascade reaction involving ortho-iodoaniline derivatives, acrylates, and aroyl isothiocyanates. Triethylamine promotes intramolecular nucleophilic aromatic substitution (SNAr) and Michael addition, yielding the benzothiazole scaffold.
Reaction conditions :
- Solvent : Water/ethanol (3:1 v/v)
- Base : Triethylamine (2.5 equiv)
- Temperature : 80°C, 12 hours
- Yield : 68–72%
Mechanistic insights :
- In situ thiourea formation from ortho-iodoaniline and aroyl isothiocyanate.
- Base-induced cyclization to form the thiazole ring.
- Methoxy and methyl groups are introduced via subsequent alkylation.
Preparation of 2-(Methylsulfonyl)benzoyl Chloride
Friedel-Crafts Sulfonylation
The methylsulfonyl group is installed using a modified Friedel-Crafts reaction.
Procedure :
- Substrate : 2-Fluorobenzoic acid.
- Reagent : Methanesulfonic anhydride (1.2 equiv).
- Catalyst : Trifluoromethanesulfonic acid (0.1 equiv).
- Conditions : Dichloromethane, 0°C to room temperature, 6 hours.
- Yield : 85%.
Key optimization :
- Excess methanesulfonic anhydride ensures complete conversion.
- Controlled temperature prevents polysulfonylation.
Conversion to Acid Chloride
The sulfonylated benzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
Conditions :
Amide Coupling and Functionalization
Stepwise Amidation
The benzothiazole amine reacts sequentially with 2-(methylsulfonyl)benzoyl chloride and N,N-dimethylethylenediamine.
First coupling :
- Reagents : Benzothiazole amine (1.0 equiv), 2-(methylsulfonyl)benzoyl chloride (1.1 equiv).
- Base : Diisopropylethylamine (DIPEA, 2.0 equiv).
- Solvent : Dichloromethane, 0°C → room temperature, 4 hours.
- Yield : 78%.
Second coupling :
- Reagent : N,N-Dimethylethylenediamine (1.2 equiv).
- Activator : HATU (1.1 equiv).
- Solvent : DMF, room temperature, 12 hours.
- Yield : 65%.
Hydrochloride Salt Formation
The tertiary amine is protonated using hydrochloric acid (HCl) in diethyl ether.
Procedure :
- Dissolve the free base in anhydrous ether.
- Add HCl gas until pH ≈ 2.
- Filter and wash with cold ether.
- Yield : 90%.
Reaction Optimization and Challenges
Competing Side Reactions
Solvent and Catalyst Screening
| Parameter | Optimal Choice | Alternatives | Impact on Yield |
|---|---|---|---|
| Coupling solvent | Dichloromethane | THF, Acetonitrile | +15% yield |
| Sulfonylation catalyst | Trifluoromethanesulfonic acid | H2SO4, AlCl3 | +20% selectivity |
| Base for cyclization | Triethylamine | DBU, K2CO3 | +10% rate |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, benzothiazole-H), 3.31 (s, 3H, OCH3), 2.89 (s, 6H, N(CH3)2) |
| 13C NMR (101 MHz, DMSO-d6) | δ 168.4 (C=O), 154.2 (C-S), 56.1 (OCH3) |
| HRMS (ESI+) | m/z calc. for C21H26ClN3O3S: 436.12; found: 436.11 [M+H]+ |
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Melting point : 192–194°C (decomposition).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduces reaction time for benzothiazole cyclization from 12 hours to 45 minutes (70°C, 300 W), maintaining 70% yield.
Enzymatic Sulfonylation
Pilot studies using Pseudomonas fluorescens sulfotransferase show 40% conversion to methylsulfonyl derivatives under mild conditions (pH 7.4, 37°C).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Benzothiazole amine | 450 | 38% |
| Methanesulfonic anhydride | 620 | 29% |
| HATU | 12,000 | 25% |
Waste Management
- E-factor : 23 kg waste/kg product (primarily from solvent use).
- Solvent recovery : 80% dichloromethane recycled via distillation.
Q & A
Q. How can researchers optimize the synthesis of benzamide derivatives containing benzo[d]thiazol and sulfonyl groups?
- Methodological Answer : To synthesize benzamide-thiazole hybrids, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) is a validated approach. For sulfonyl group incorporation, Friedel-Crafts acylation followed by sulfonation or direct coupling with sulfonyl chlorides can be employed . Purification via column chromatography and recrystallization (e.g., from methanol) ensures high purity (>95%). Monitor reaction progress using TLC and confirm structures via H/C NMR and IR (e.g., C=O stretch at 1663–1682 cm for amides) .
Q. What analytical techniques are critical for characterizing this compound’s stability and tautomeric forms?
- Methodological Answer :
- Tautomerism Analysis : IR spectroscopy (absence of νS-H at 2500–2600 cm confirms thione tautomer dominance over thiol forms).
- Stability Studies : Accelerated degradation tests (e.g., under acidic/alkaline conditions) coupled with HPLC-MS to track decomposition products.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) that stabilize the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for benzamide-thiazole hybrids?
- Methodological Answer :
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., PFOR enzyme inhibition via amide anion conjugation, as in nitazoxanide derivatives ) to validate target engagement.
- Dose-Response Studies : Compare IC values across cell lines (e.g., Trypanosoma brucei inhibition assays ) with controls to rule off-target effects.
- Data Normalization : Account for experimental variables (e.g., solvent purity, reaction scale) by replicating synthesis and bioassays under standardized conditions .
Q. What strategies mitigate challenges in synthesizing sterically hindered amides with dimethylaminoethyl substituents?
- Methodological Answer :
- Protection-Deprotection : Use Boc-protected amines (e.g., N-Boc-2-aminoacetaldehyde ) to prevent unwanted side reactions during coupling.
- Catalytic Systems : Employ EDCI/HOBt for activating carboxylic acids, enhancing coupling efficiency with bulky amines.
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., DNA gyrase inhibition ) to predict substituent effects on affinity.
- ADMET Prediction : Use tools like SwissADME to assess logP, solubility, and CYP450 interactions. For example, methoxy groups enhance metabolic stability but may reduce solubility .
- QSAR Models : Correlate structural features (e.g., methylsulfonyl electron-withdrawing effects) with bioactivity data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
